molecular formula C19H26N2O3 B1672641 Isoxaprolol CAS No. 75949-60-9

Isoxaprolol

Cat. No.: B1672641
CAS No.: 75949-60-9
M. Wt: 330.4 g/mol
InChI Key: MOIVIHVEHZGRGG-MDZDMXLPSA-N
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Scientific Research Applications

Isoxaprolol has several scientific research applications:

    Chemistry: It is used as a model compound to study beta-blocker interactions and mechanisms.

    Biology: this compound is used in research to understand its effects on biological systems, particularly the cardiovascular system.

    Medicine: The compound is studied for its potential therapeutic effects in treating arrhythmias and hypertension.

    Industry: this compound is used in the development of new cardiovascular drugs and formulations.

Mechanism of Action

Isoxaprolol acts as a selective inhibitor of beta 1-adrenergic receptors. It competitively blocks beta 1-receptors, with little or no effect on beta 2-receptors at doses ≤20 mg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxaprolol involves several steps, starting with the preparation of the core structure, which includes an oxazole ring. The synthetic route typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Vinylation: The oxazole ring is then vinylated to introduce the vinyl group.

    Phenoxypropanol formation: The vinylated oxazole is reacted with phenol derivatives to form the phenoxypropanol structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Isoxaprolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker used for similar cardiovascular conditions.

    Metoprolol: A cardioselective beta-blocker with similar therapeutic uses.

    Bisoprolol: Known for its high selectivity for beta-1 adrenergic receptors.

Uniqueness

Isoxaprolol is unique due to its specific chemical structure, which includes an oxazole ring and a vinyl group. This structure contributes to its distinct pharmacological profile and therapeutic effects compared to other beta-blockers .

Properties

IUPAC Name

1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIVIHVEHZGRGG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024556
Record name (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75949-60-9, 72825-08-2
Record name Isoxaprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75949-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1,1-Dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072825082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxaprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075949609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXAPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y84EU1HAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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